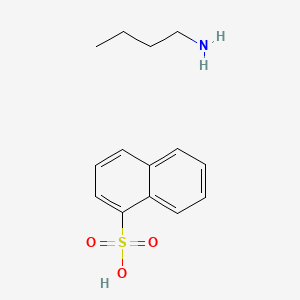
Butan-1-amine;naphthalene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butan-1-amine;naphthalene-1-sulfonic acid can be achieved through a series of chemical reactions. One common method involves the sulfonation of naphthalene to produce naphthalene-1-sulfonic acid, followed by the reaction with butan-1-amine. The sulfonation process typically involves the use of sulfuric acid as a sulfonating agent at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of naphthalene-1-sulfonic acid involves the sulfonation of naphthalene using sulfuric acid or oleum. The resulting naphthalene-1-sulfonic acid is then purified and reacted with butan-1-amine under controlled conditions to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
Butan-1-amine;naphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: The major products are sulfonic acid derivatives.
Reduction: The major products are sulfonamide derivatives.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Butan-1-amine;naphthalene-1-sulfonic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of butan-1-amine;naphthalene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong interactions with amino acid residues in enzymes, affecting their activity. The amine group can interact with receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Aminonaphthalene-4-sulfonic acid: Similar in structure but with different functional groups.
2-Aminonaphthalene-1-sulfonic acid: Another isomer with distinct properties.
4-Amino-1-naphthalenesulfonic acid: Used in similar applications but with different reactivity.
Uniqueness
Butan-1-amine;naphthalene-1-sulfonic acid is unique due to the combination of butan-1-amine and naphthalene-1-sulfonic acid, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H19NO3S |
|---|---|
Molecular Weight |
281.37 g/mol |
IUPAC Name |
butan-1-amine;naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H8O3S.C4H11N/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;1-2-3-4-5/h1-7H,(H,11,12,13);2-5H2,1H3 |
InChI Key |
BYKDYFPWMFPBSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN.C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















